N-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
Overview
Description
N-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, commonly known as DCBD-MTS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This sulfonamide derivative is a potent inhibitor of cysteine proteases, which are enzymes that play an important role in many biological processes.
Mechanism of Action
DCBD-MTS inhibits cysteine proteases by binding to the active site of the enzyme and blocking its activity. This mechanism of action has been confirmed through various biochemical and structural studies.
Biochemical and Physiological Effects
DCBD-MTS has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, DCBD-MTS has been shown to have anti-inflammatory and anti-viral effects. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCBD-MTS is its potency as a cysteine protease inhibitor. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. However, DCBD-MTS also has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach its target enzymes. It also has some toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on DCBD-MTS. One area of interest is the development of new anti-cancer drugs based on DCBD-MTS. Another area of interest is the study of the role of cysteine proteases in various biological processes, including inflammation, viral infections, and neurodegenerative diseases. Additionally, there is potential for the development of new DCBD-MTS derivatives with improved potency and selectivity for specific cysteine proteases.
Scientific Research Applications
DCBD-MTS has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of DCBD-MTS is in the field of cancer research. Cysteine proteases are known to be overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. DCBD-MTS has been shown to be a potent inhibitor of cysteine proteases, making it a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-5-4-6-12(2)16(11)19(22(3,20)21)10-13-7-8-14(17)15(18)9-13/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXVAYEPMQOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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